molecular formula C17H16ClN3 B2604402 3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline CAS No. 866018-13-5

3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B2604402
CAS No.: 866018-13-5
M. Wt: 297.79
InChI Key: WLLCAJOLMOOKRT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyrazoloquinazoline core structure, which is a fusion of pyrazole and quinazoline rings, and is substituted with a 4-chlorophenyl group and a methyl group.

Mechanism of Action

Target of Action

Quinazolinone derivatives have been found to interact with a variety of biological targets. They are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic . .

Mode of Action

The mode of action of quinazolinone derivatives can vary depending on the specific compound and its targets. Some quinazolinone derivatives have been found to inhibit enzymes such as α-glucosidase . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminobenzonitrile to form an intermediate, which then undergoes cyclization with hydrazine hydrate and methyl acetoacetate under reflux conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and efficiency of the process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3/c1-11-14-4-2-3-5-16(14)21-17(20-11)15(10-19-21)12-6-8-13(18)9-7-12/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLCAJOLMOOKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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